Decahydro-quinolin-4-ol hydrochloride
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Overview
Description
Decahydro-quinolin-4-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 . It is used extensively in scientific research.
Synthesis Analysis
The synthesis of Decahydro-quinolin-4-ol involves the reaction of Octahydroquinoline-4 (1H)-one with sodium borohydride in THF at 0 °C for 2 hours . The mixture is then extracted with water and ethyl acetate. The organic phase is concentrated to yield the title compound .Molecular Structure Analysis
The molecular structure of Decahydro-quinolin-4-ol hydrochloride consists of a decahydroquinoline ring with a hydroxyl group at the 4-position and a chloride ion .Chemical Reactions Analysis
Decahydro-quinolin-4-ol hydrochloride, being a quinoline derivative, is part of a class of compounds that have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
Decahydro-quinolin-4-ol hydrochloride has a molecular weight of 191.7 . The melting point of this compound is 75°C .Scientific Research Applications
Antimicrobial and Antiparasitic Applications
Quinoline compounds have demonstrated significant antimicrobial activities against a range of gram-positive and gram-negative bacteria, including resistant strains such as MRSA. The antimicrobial action of these compounds, including their bioactivity and structure-activity relationships (SAR), has been studied to understand how substituent groups affect their efficacy (O’Donnell et al., 2010). Additionally, quinoline-based drugs have been explored for their antiparasitic effects, particularly against malaria. Their mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, leading to antimicrobial resistance when these targets are altered (Aldred et al., 2014).
Cancer Therapy
Quinoline derivatives have shown promising anticancer properties. They operate through various mechanisms, including inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair processes. The broad spectrum of biological activities offered by quinoline compounds is due to their structural diversity, allowing for the generation of numerous analogs with potential anticancer activities (Solomon & Lee, 2011). For instance, certain quinoline-based compounds have been identified for their selectivity and effectiveness against non-small-cell lung cancers, highlighting their potential as targeted anticancer agents (Yu‐Wen Chen et al., 2011).
Autophagy Inhibition
Quinoline compounds, notably chloroquine and its derivatives, have been identified as effective inhibitors of autophagy, a process involved in cell degradation. This inhibition has implications for treating diseases where autophagy plays a role, such as cancer and viral infections. The anticancer and antiviral effects of chloroquine, including its potential against COVID-19, have been attributed to its ability to increase pH levels and accumulate in cellular vacuoles, disrupting cellular processes like autophagy (Golden et al., 2015; Wen-min Zhou et al., 2020).
Corrosion Inhibition
Quinoline derivatives have also been explored for their anti-corrosion properties in protecting metals against corrosion in acidic environments. The efficacy of these compounds as corrosion inhibitors has been assessed through various techniques, demonstrating their potential for industrial applications (Douche et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h7-11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQGRJZPPZMIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-quinolin-4-ol hydrochloride |
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